(R)-Phenprocoumon
Description
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-3-[(1R)-1-phenylpropyl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3/c1-2-13(12-8-4-3-5-9-12)16-17(19)14-10-6-7-11-15(14)21-18(16)20/h3-11,13,19H,2H2,1H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDAYGNAKTZFIW-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80975409 | |
| Record name | 2-Hydroxy-3-(1-phenylpropyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80975409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5999-27-9 | |
| Record name | Phenprocoumon, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005999279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-3-(1-phenylpropyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80975409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHENPROCOUMON, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y513Q74WCG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Stereoselective Synthetic Methodologies for R Phenprocoumon and Its Derivatives
Asymmetric Synthetic Routes for Chiral Coumarins
The synthesis of enantiomerically pure or enriched chiral coumarins, including (R)-phenprocoumon, relies on various asymmetric strategies. These methods are broadly categorized into organocatalytic approaches, metal-catalyzed transformations, and the use of chiral auxiliaries and resolving agents.
Organocatalytic Approaches in Enantioselective Synthesis
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral coumarins, offering a metal-free and often milder alternative to traditional methods. beilstein-journals.org These reactions typically involve the use of small, chiral organic molecules to catalyze enantioselective transformations.
A prominent strategy is the asymmetric Michael addition of 4-hydroxycoumarin (B602359) to α,β-unsaturated ketones. beilstein-journals.orgbeilstein-journals.org Chiral primary amine-thiourea bifunctional catalysts have been successfully employed, yielding Michael adducts in excellent yields (up to 97%) and high enantioselectivities (up to 95% ee). beilstein-journals.org Notably, optically pure (S)-warfarin, a related coumarin (B35378), has been obtained with 99% ee after a single recrystallization using this method. beilstein-journals.org Similarly, catalysts derived from 1,2-diphenylethane-1,2-diamine (B1144217) and diphenylglycinol have demonstrated good yields and enantioselectivities in the synthesis of warfarin (B611796). beilstein-journals.org
The activation of Michael acceptors through the formation of iminium ions with chiral primary amines is a key principle in these syntheses. beilstein-journals.org The use of bifunctional catalysts, such as those combining a chiral amine with a thiourea (B124793) or squaramide moiety, allows for the simultaneous activation of both the nucleophile and the electrophile, leading to high stereocontrol. beilstein-journals.orgresearchgate.net For instance, a bianaphthyl-modified squaramide organocatalyst has been used for the enantioselective [4+2] cycloaddition of ortho-quinone methides with oxazolones to produce chiral dihydrocoumarins. researchgate.net
Furthermore, tandem reactions catalyzed by organocatalysts provide efficient pathways to complex coumarin structures. For example, a tandem allylic alkylation/intramolecular oxa-Michael addition of 4-hydroxycoumarins with Morita–Baylis–Hillman alcohols, catalyzed by a chiral primary amine, yields pyranocoumarins with three contiguous stereocenters in high regio-, diastereo-, and enantioselectivities. beilstein-journals.org
Table 1: Examples of Organocatalysts in Asymmetric Coumarin Synthesis
| Catalyst Type | Reaction | Product Type | Yield | Enantioselectivity (ee) | Reference |
| Primary Amine-Thiourea | Michael Addition | Warfarin Analogues | Up to 97% | Up to 95% | beilstein-journals.org |
| Diphenylglycinol Derivatives | Michael Addition | Warfarin | Good | ~80% | beilstein-journals.org |
| Bianaphthyl-modified Squaramide | [4+2] Cycloaddition | Chiral Dihydrocoumarins | High | Up to 97% | researchgate.net |
| Dihydrocinchonine Derivative | Tandem Allylic Alkylation/oxa-Michael | Pyranocoumarins | High | High | beilstein-journals.org |
| Imidazolidine-2-carboxylic acid | Michael Addition | (S)-Warfarin | High | Good | beilstein-journals.org |
| Dehydroabietylamine-cinchone-squaramide | Domino Reaction | Pyrano[3,2-c]chromenes | Good to Excellent | Good to Excellent | beilstein-journals.org |
Metal-Catalyzed Enantioselective Transformations
Metal-catalyzed reactions offer another powerful avenue for the enantioselective synthesis of chiral coumarins. These methods often involve the use of chiral ligands in conjunction with a metal center to create a chiral catalytic environment.
An effective iron(III)-catalyzed one-step synthesis of racemic phenprocoumon (B610086) has been reported, starting from 4-hydroxycoumarin and 1-phenylpropan-1-ol, achieving a high yield of 94%. beilstein-journals.org While this specific example does not detail an enantioselective variant, it highlights the potential of iron catalysis in coumarin synthesis. beilstein-journals.org The development of chiral iron-based catalysts could extend this methodology to the asymmetric synthesis of this compound.
Iridium catalysis has been successfully applied in the direct asymmetric allylic substitution of 4-hydroxycoumarin derivatives with branched allylic alcohols. researchgate.net By combining a chiral iridium complex with a Lewis acid, a variety of chiral allylation products have been obtained in high yields and with excellent enantioselectivities. researchgate.net This method is characterized by its mild reaction conditions and broad substrate scope. researchgate.net
Gold-catalyzed reactions have also been explored for the synthesis of chiral coumarins. For instance, a cationic gold(I) complex with an axially chiral biaryl bisphosphine ligand has been used to catalyze the atropselective intramolecular hydroarylation of alkynes, leading to enantioenriched axially chiral 4-arylcoumarins. beilstein-journals.org
Metal-promoted organocatalysis represents a hybrid approach. For example, the combination of primary amino catalysts with alkali-metal ions has been shown to mediate the enantioselective Michael addition of 4-hydroxycoumarin to α,β-unsaturated ketones, with enantiomeric excesses up to 83%. beilstein-journals.org
Strategies Utilizing Chiral Auxiliaries and Resolving Agents
The use of chiral auxiliaries and resolving agents are classical yet effective methods for obtaining enantiomerically pure compounds.
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. Common chiral auxiliaries include oxazolidinones, camphorsultam, and derivatives of amino alcohols like pseudoephedrine. wikipedia.org For instance, oxazolidinone auxiliaries can be used to direct aldol (B89426) reactions, alkylations, and Diels-Alder reactions with high stereoselectivity.
Chiral resolution involves the separation of a racemic mixture into its individual enantiomers. wikipedia.org A common method is the formation of diastereomeric salts by reacting the racemate with a chiral resolving agent. wikipedia.orgnih.gov These diastereomers, having different physical properties, can then be separated by techniques like crystallization. wikipedia.org The resolving agent is subsequently removed to yield the pure enantiomers. wikipedia.orglibretexts.org For acidic compounds like phenprocoumon, chiral amines such as brucine (B1667951) or cinchona alkaloids can be used as resolving agents. wikipedia.org Conversely, for basic compounds, chiral acids like tartaric acid or camphorsulfonic acid are employed. libretexts.orggoogle.com For example, the enantiomers of phenprocoumon have been separated using various derivatives of β-cyclodextrin in capillary electrophoresis. researchgate.net
Derivatization and Structural Modification of the Phenprocoumon Scaffold for Research Probes
The modification of the phenprocoumon scaffold is crucial for creating research probes to investigate its biological targets and mechanisms of action. These modifications can involve introducing reporter groups, altering physicochemical properties, or exploring structure-activity relationships.
Chemical Transformations for Novel this compound Analogues
The synthesis of novel this compound analogues often involves modifying the core coumarin structure. For instance, the C3 position of the coumarin ring is a common site for modification. mdpi.com Researchers have synthesized 4-hydroxycoumarins with various alkyl chains at the C3 position to study their inhibitory activity on VKORC1. mdpi.com
Another approach involves the conjugation of the coumarin scaffold with other molecules. For example, 7-hydroxycoumarin and 7-hydroxy-4-methylcoumarin have been conjugated with salicylic (B10762653) acid derivatives to create compounds with enhanced anticoagulant activity. mdpi.com The development of coumarin-based compounds is not limited to anticoagulants, with research extending to antimicrobial, anticancer, and anti-inflammatory agents. researchgate.net
Design Principles for Chiral Coumarin-Based Chemical Entities
The design of chiral coumarin-based research probes is guided by several principles to ensure their effectiveness. Fluorescent probes are particularly valuable for biological imaging and sensing. researchgate.net
A typical fluorescent probe consists of a recognition group (receptor), a linker, and a fluorophore (the coumarin moiety). researchgate.net The design often leverages mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Förster Resonance Energy Transfer (FRET) to generate a fluorescent signal upon interaction with the target analyte. researchgate.netmdpi.com
For example, coumarin-based probes have been designed to detect metal ions like Mg²⁺, Zn²⁺, and Cu²⁺. mdpi.comrsc.org In one instance, non-salen coumarin Schiff base chiral fluorescent probes were designed that exhibit circularly polarized luminescence upon binding to Mg²⁺ and Zn²⁺. rsc.org The introduction of reactive groups, often at the 7-hydroxyl position of the coumarin, is a common strategy for creating probes that respond to specific analytes through a chemical reaction. researchgate.net
The photophysical properties of coumarin dyes can be fine-tuned through structural modifications. metu.edu.tr Introducing electron-donating groups at the 7-position and electron-withdrawing groups at the 3-position can enhance spectral features. metu.edu.tr This tunability, combined with their good photostability and cell permeability, makes coumarins an excellent scaffold for developing a wide range of chemical probes. researchgate.netmetu.edu.tr
Stereochemical Analysis and Molecular Conformation of R Phenprocoumon
Conformational Analysis of (R)-Phenprocoumon in Solution and Solid States
The three-dimensional structure of this compound, a chiral 4-hydroxycoumarin (B602359) derivative, is crucial for its interactions with biological systems. Its conformation has been primarily investigated through computational methods and Nuclear Magnetic Resonance (NMR) spectroscopy in solution, while data on its solid-state conformation remains less specific.
In solution, this compound can exist in equilibrium between an open-chain form and cyclic hemiketal tautomers. researchgate.net NMR studies on 3-substituted 4-hydroxycoumarins, including phenprocoumon (B610086), have been instrumental in elucidating these conformational preferences in solution. acs.org Computational studies using density functional theory (DFT) at the Becke3LYP/6-311++G(d,p) level have indicated that for phenprocoumon, the S(-)-enantiomer is the most stable species. researchgate.net While this doesn't directly detail the conformation of the (R)-enantiomer, it highlights the energetic differences between the two enantiomers.
The conformation of a molecule can be significantly influenced by its environment. For instance, the conformation of warfarin (B611796), a structurally related coumarin (B35378), differs when it is unbound compared to when it is bound to proteins like human serum albumin (HSA). rsc.org When bound to HSA, both (R)- and (S)-warfarin adopt very similar conformations. researchgate.net This suggests that the binding pocket of a protein can dictate a specific conformation. While no crystal structure for isolated this compound is readily available, the study of its binding to biological targets provides indirect evidence of its conformational flexibility. researchgate.netscholarena.co
Table 1: Computational Insights into Phenprocoumon Stereoisomers
| Parameter | Finding | Reference |
|---|---|---|
| Relative Stability | The S(-)-enantiomer of phenprocoumon is computationally determined to be the most stable. | researchgate.net |
| Tautomeric Forms | In solution, phenprocoumon exists in equilibrium between open-chain and cyclic hemiketal forms. | researchgate.net |
Chiroptical Properties and Spectroscopic Characterization of this compound
Chiroptical spectroscopy provides valuable information about the stereochemistry of chiral molecules like this compound. Techniques such as Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL) are particularly insightful.
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. uzh.ch Studies have shown that the enantiomers of phenprocoumon and the related compound warfarin exhibit anomalous chiroptical properties. nih.gov Specifically, the CD curves of configurationally similar enantiomers of warfarin and phenprocoumon are nearly mirror images of each other in the 240-340 nm range. nih.gov This observation has been interpreted as being due to spatial similarities in the preferred conformations of the opposite configurations of the two drugs in solution. nih.gov The stereospecific interaction of phenprocoumon enantiomers with serum albumins has also been investigated using CD measurements. researchgate.net
Table 2: Circular Dichroism (CD) Spectroscopy Findings for Phenprocoumon
| Property | Observation | Reference |
|---|---|---|
| CD Spectra | Configurationally similar enantiomers of warfarin and phenprocoumon show nearly mirror-related CD curves between 240-340 nm. | nih.gov |
| Interpretation | This suggests similar preferred solution conformations for the opposite configurations of the two molecules. | nih.gov |
Circularly Polarized Luminescence (CPL) Studies
Circularly Polarized Luminescence (CPL) is the differential emission of left- and right-circularly polarized light from a chiral luminophore. acs.orgnih.govresearchgate.net This technique provides information about the stereochemistry of a molecule in its excited state. While CPL has been studied for various coumarin derivatives, specific CPL data for this compound is not extensively documented in the literature. acs.orgnih.govresearchgate.netchinesechemsoc.orgacs.org However, research on other chiral coumarins demonstrates the potential of CPL to probe the excited-state properties of this class of compounds. For instance, the handedness of CPL in hydrogels formed from achiral coumarin derivatives co-assembled with a chiral hydrogelator can be controlled and even inverted. acs.orgnih.govresearchgate.net
Stereochemical Stability and Potential for Chiral Inversion
The stereochemical stability of a chiral drug is a critical parameter, as chiral inversion can lead to changes in its biological activity. The stability of enantiomeric drug substances is a key consideration in pharmaceutical development, and methods to assess stereochemical integrity are important. fda.gov
For phenprocoumon, both enantiomers are known to have anticoagulant activity. fda.gov The metabolism of phenprocoumon is stereoselective, with different cytochrome P450 enzymes acting on the (R)- and (S)-enantiomers. scielo.org.mxresearchgate.net While this points to the stability of the individual enantiomers in a biological context, the potential for non-enzymatic chiral inversion under various conditions is also a relevant consideration. The phenomenon of chiral inversion, where one enantiomer converts to the other, has been observed for other chiral compounds. nih.govkcl.ac.uk However, specific studies detailing the in vitro chiral inversion of this compound under non-metabolic conditions are not widely reported. The development of stereospecific analytical methods, such as chiral liquid chromatography, has been crucial for studying the individual enantiomers of phenprocoumon. researchgate.nettandfonline.comresearchgate.netuni-tuebingen.de
Enzymatic Metabolism and Biotransformation Pathways of R Phenprocoumon
Identification of Key Cytochrome P450 (CYP) Isoforms Catalyzing (R)-Phenprocoumon Metabolism
In vitro studies using human liver microsomes and recombinant CYP enzymes have identified several key isoforms responsible for the hydroxylation of phenprocoumon (B610086). researchgate.netnih.gov The main contributors are CYP2C9 and CYP3A4, with a smaller role played by CYP2C8. researchgate.netki.se The involvement of these multiple enzymes makes phenprocoumon's metabolism less dependent on a single enzyme compared to other coumarin (B35378) anticoagulants like warfarin (B611796). researchgate.netdrugbank.com
Contribution of CYP3A4 to Phenprocoumon Biotransformation
CYP3A4 plays a significant role in the biotransformation of both phenprocoumon enantiomers, acting as a major catalyst alongside CYP2C9. wikipedia.orgresearchgate.netki.se This enzyme contributes to the 4'-, 6-, and 7-hydroxylation of both (R)- and (S)-phenprocoumon. researchgate.net Inhibition of CYP3A4 can lead to increased plasma concentrations of phenprocoumon, highlighting its importance in the drug's clearance. aerzteblatt.de While CYP2C9 often acts as a high-affinity catalyst, CYP3A4 typically operates with lower affinity. researchgate.netnih.gov For (R)-4'-hydroxylation, CYP3A4 is the predominant enzyme, with studies showing that its inhibition can reduce this specific metabolic reaction by approximately 80%. researchgate.netnih.gov
Stereoselectivity in the Hydroxylation Pathways of Phenprocoumon Enantiomers
The metabolism of phenprocoumon is characterized by stereoselectivity, where the (R)- and (S)-enantiomers are metabolized differently, leading to varying metabolite profiles and metabolic rates. nih.govnih.govnih.gov
Differential Metabolite Formation (e.g., 4'-, 6-, 7-Hydroxylation) for (R)- and (S)-Phenprocoumon
The hydroxylation of phenprocoumon at the 4'-, 6-, and 7-positions of the aromatic rings is a major metabolic pathway, and the formation of these metabolites is stereoselective. researchgate.net (S)-7-hydroxylation is quantitatively the most significant metabolic pathway. researchgate.netnih.gov The formation of 4'-, 6-, and 7-hydroxyphenprocoumon (B12668130) is catalyzed by both CYP2C9 and CYP3A4 for both enantiomers. researchgate.net However, the relative contribution of these enzymes differs for each enantiomer and each hydroxylation site. For instance, (R)-4'-hydroxylation is primarily catalyzed by CYP3A4. researchgate.net In addition to the common hydroxylated metabolites, other minor metabolites have been identified, such as 2'-hydroxyphenprocoumon. nih.gov
| Metabolite | Enantiomer | Primary Catalyzing Enzymes |
| 4'-Hydroxyphenprocoumon | (S) | CYP2C9, CYP3A4, CYP2C8 pharmgkb.orgresearchgate.net |
| (R) | CYP3A4 pharmgkb.orgresearchgate.net | |
| 6-Hydroxyphenprocoumon | (S) & (R) | CYP2C9, CYP3A4 pharmgkb.orgresearchgate.net |
| 7-Hydroxyphenprocoumon | (S) & (R) | CYP2C9, CYP3A4 pharmgkb.orgresearchgate.net |
Comparative Metabolic Rates of Enantiomers in In Vitro Systems
| Enzyme | Enantiomer | Metabolic Pathway | Finding |
| CYP2C9 | (S) | 7-hydroxylation | Higher intrinsic clearance with wild-type compared to variants. tandfonline.com |
| CYP2C9 | (S) | Clearance | Tends to decrease with CYP2C9*2 and *3 alleles. researchgate.netcapes.gov.br |
| Overall | (S) vs (R) | Plasma Clearance | (S)-phenprocoumon has a lower plasma clearance than this compound. nih.gov |
Influence of Genetic Polymorphisms of Metabolic Enzymes on Phenprocoumon Biotransformation Rates (e.g., CYP2C9 Alleles)
The biotransformation of phenprocoumon is significantly mediated by the cytochrome P450 enzyme system, with CYP2C9 being a key enzyme. researchgate.net Genetic variations, or polymorphisms, within the CYP2C9 gene can lead to enzymes with altered activity, thereby affecting the rate at which phenprocoumon is metabolized. The most studied variants are the CYP2C92 (Arg144Cys) and CYP2C93 (Ile359Leu) alleles, which are known to result in decreased metabolic capacity compared to the wild-type allele, CYP2C9*1. frontiersin.orgfrontiersin.org
Studies in healthy volunteers have shown that carriers of the CYP2C92 and CYP2C93 alleles exhibit a reduced capacity for phenprocoumon hydroxylation. capes.gov.brnih.gov This is evident from the significantly lower plasma and urine concentrations of the 4'-, 6-, and 7-hydroxyphenprocoumon metabolites in individuals homozygous for these variant alleles (2/2 or 3/3) compared to those with the wild-type genotype (1/1). capes.gov.brnih.gov For instance, carriers of the CYP2C93/3 genotype had a median area under the curve (AUC) for (R,S) 7-OH-phenprocoumon that was only about 25% of that in wild-type carriers. capes.gov.brnih.gov Similarly, the AUC for (R,S) 6-OH-phenprocoumon in these individuals was approximately 50% of that in those with the CYP2C91/1 genotype. capes.gov.brnih.gov
The following table summarizes the impact of CYP2C9 genotypes on the formation of hydroxylated phenprocoumon metabolites.
Table 1: Effect of CYP2C9 Genotype on Metabolite Formation
| CYP2C9 Genotype | Median AUC of (R,S) 7-OH-phenprocoumon (as % of Wild-Type) | Median AUC of (R,S) 6-OH-phenprocoumon (as % of Wild-Type) | Reference |
|---|---|---|---|
| 1/1 (Wild-Type) | 100% | 100% | capes.gov.brnih.gov |
| 3/3 | ~25% | ~50% | capes.gov.brnih.gov |
In Vitro Enzymatic Kinetic Studies of this compound Biotransformation
In vitro studies using human liver microsomes and recombinant cytochrome P450 enzymes have been instrumental in elucidating the kinetics of this compound biotransformation. These studies have identified CYP2C9 and CYP3A4 as the primary enzymes responsible for the hydroxylation of both (S)- and this compound. ki.senih.gov A minor role for CYP2C8 has also been suggested, particularly in (S)-4'-hydroxylation. nih.gov
Kinetic analyses have shown that the formation of the various hydroxylated metabolites of phenprocoumon often follows biphasic kinetics, which indicates the involvement of multiple enzymes with different affinities for the substrate. nih.gov For the 4'-, 6-, and 7-hydroxylation of both enantiomers, Eadie-Hofstee plots suggested the presence of both high-affinity and low-affinity enzyme activities. nih.gov Experiments with recombinant enzymes have further clarified these roles, demonstrating that CYP2C9 and CYP2C8 act as high-affinity catalysts with low Michaelis-Menten constant (Km) values (below 5 µM), whereas CYP3A4 functions as a low-affinity, high-capacity enzyme with a Km value greater than 100 µM. nih.gov
The genetic polymorphisms in CYP2C9 also translate to altered enzyme kinetics in vitro. Studies with human recombinant CYP2C9 variants have quantified the reduction in metabolic efficiency. For the major metabolic pathway of the (S)-enantiomer, (S)-7-hydroxylation, the intrinsic clearance (Vmax/Km) of the CYP2C92 and CYP2C93 variants was found to be 28.9% and 50.9% lower, respectively, than that of the wild-type CYP2C91 enzyme. tandfonline.com In human liver microsomes, the (S)-7-hydroxylation rate was nearly four times lower in samples with the CYP2C93/3 genotype compared to those with the CYP2C91/*1 genotype. tandfonline.com
The table below presents key kinetic parameters from in vitro studies of phenprocoumon metabolism.
Table 2: In Vitro Kinetic Parameters for Phenprocoumon Hydroxylation
| Enzyme/Variant | Metabolic Pathway | Kinetic Parameter | Value | Reference |
|---|---|---|---|---|
| Recombinant CYP2C9 | General Hydroxylation | Km (Affinity) | <5 µM (High) | nih.gov |
| Recombinant CYP3A4 | General Hydroxylation | Km (Affinity) | >100 µM (Low) | nih.gov |
| Recombinant CYP2C92 | (S)-7-hydroxylation | Intrinsic Clearance (% of CYP2C91) | 71.1% | tandfonline.com |
| Recombinant CYP2C93 | (S)-7-hydroxylation | Intrinsic Clearance (% of CYP2C91) | 49.1% | tandfonline.com |
| Human Liver Microsomes (1/1) | (S)-7-hydroxylation | Relative Rate | Baseline (4x higher than 3/3) | tandfonline.com |
| Human Liver Microsomes (3/3) | (S)-7-hydroxylation | Relative Rate | ~25% of 1/1 | tandfonline.com |
Molecular Interactions and Mechanistic Insights of R Phenprocoumon
Molecular Basis of Vitamin K Epoxide Reductase Complex 1 (VKORC1) Inhibition by Coumarins
(R)-Phenprocoumon, as part of the racemic mixture used therapeutically, exerts its anticoagulant effect through the inhibition of the enzyme Vitamin K Epoxide Reductase Complex 1 (VKORC1). drugbank.comwikipedia.org This enzyme is a critical component of the vitamin K cycle, a metabolic pathway essential for the post-translational modification of several blood coagulation factors. wikipedia.org The primary function of VKORC1 is to catalyze the reduction of vitamin K 2,3-epoxide back to its active, reduced form, vitamin K hydroquinone. drugbank.comwikipedia.org
This reduced vitamin K serves as an essential cofactor for the enzyme γ-glutamyl carboxylase. drugbank.com This carboxylase is responsible for the γ-carboxylation of specific glutamate (B1630785) residues on the N-terminal regions of vitamin K-dependent proteins, including coagulation Factors II (Prothrombin), VII, IX, and X, as well as the anticoagulant proteins C and S. drugbank.comwikipedia.org This carboxylation is a requisite step for these proteins to become biologically active, as it allows them to bind calcium ions and subsequently interact with phospholipid membranes at the site of injury.
By inhibiting VKORC1, phenprocoumon (B610086) effectively creates a state of functional vitamin K deficiency. wikipedia.org This blockage prevents the regeneration of active vitamin K, thereby limiting the γ-carboxylation and subsequent activation of the vitamin K-dependent clotting factors. drugbank.com As a result, under-carboxylated, functionally inactive coagulation factors are synthesized and released from the liver. drugbank.com The anticoagulant effect becomes apparent after the body's existing pool of active coagulation factors is depleted, which typically takes 36 to 72 hours. wikipedia.org It is important to note that coumarins have no direct effect on previously formed thrombi. drugbank.com
Molecular Mechanisms of VKORC1 Antagonism
Stereoselective Protein Binding to Serum Albumins (e.g., Human Serum Albumin)
Phenprocoumon exhibits a very high degree of binding to plasma proteins, with approximately 99% of the drug being bound, primarily to Human Serum Albumin (HSA). drugbank.comwikipedia.org This extensive binding has a significant impact on the drug's pharmacokinetic profile. HSA, the most abundant protein in plasma, possesses specific binding sites where drugs can be sequestered. mdpi.com For coumarin (B35378) anticoagulants, the primary high-affinity binding location is often Sudlow's Site I, located in subdomain IIA of the protein. researchgate.net
The binding of phenprocoumon enantiomers to HSA is stereoselective, meaning the (R)- and (S)-forms interact differently with the protein. nih.govnih.gov This differential binding can influence the free fraction of each enantiomer in the plasma, which in turn affects their availability for metabolism and interaction with the target enzyme VKORC1.
Table 1: Binding Characteristics of Phenprocoumon with Human Serum Albumin (HSA)
| Parameter | Finding | Source(s) |
| Protein Binding | Approximately 99% bound to plasma proteins, mainly HSA. | drugbank.comwikipedia.org |
| Primary Binding Site | Binds to specific sites on HSA, with coumarins typically occupying Sudlow's Site I. | researchgate.net |
| Stereoselectivity | Binding is stereoselective, with enantiomers showing different interaction profiles. | nih.govnih.gov |
| Allosteric Modulation | Binding is affected by allosteric interactions with other ligands, such as fatty acids and other drugs. | nih.govnih.gov |
The binding of phenprocoumon enantiomers to HSA is not a simple lock-and-key interaction but is subject to complex allosteric modulation. Allosteric interactions occur when the binding of a ligand at one site on a protein influences the binding properties of another site. Studies have shown that the (S)-phenprocoumon enantiomer, in particular, engages in stereoselective allosteric interactions. nih.govcapes.gov.br For example, the binding of (S)-phenprocoumon to HSA can allosterically modulate the binding of benzodiazepines to a different site on the albumin molecule. nih.govkisti.re.kr
Furthermore, the binding of endogenous molecules like fatty acids to their own specific sites on HSA can induce conformational changes in the protein. nih.gov These changes can alter the architecture of the drug-binding sites. Research indicates that an allosteric linkage exists between fatty acid binding sites (such as the FA3–FA4 cleft and the FA7 site) and the drug-binding sites, which in turn affects the binding of phenprocoumon enantiomers. nih.gov This demonstrates that the binding affinity of this compound can be dynamically influenced by the physiological state and the presence of other competing or allosterically active ligands.
Elucidation of Binding Sites and Affinities
Interactions with Coagulation Factors at the Molecular Level
The interaction of this compound with coagulation factors is indirect. drugbank.com Phenprocoumon does not bind to or inhibit circulating, active coagulation Factors II, VII, IX, and X at the molecular level. drugbank.comnih.gov Its mechanism of action is exclusively centered on the inhibition of the synthesis of their functional forms within the liver, as detailed in section 5.1. drugbank.comwikipedia.orgnih.gov By preventing the necessary vitamin K-dependent γ-carboxylation, phenprocoumon ensures that the coagulation factors released into the bloodstream are structurally incomplete and therefore lack procoagulant activity. drugbank.com
Exploration of Other Potential Molecular Targets and Biochemical Pathways
The primary biochemical pathway for phenprocoumon metabolism involves the Cytochrome P450 (CYP) family of enzymes located in the liver. wikipedia.orgresearchgate.net Specifically, CYP2C9 and CYP3A4 are major enzymes responsible for metabolizing phenprocoumon into various hydroxylated derivatives. scielo.org.mxwikipedia.orgnih.gov However, the dependence on CYP2C9 is less pronounced for phenprocoumon compared to other vitamin K antagonists like warfarin (B611796). nih.govresearchgate.net
Recent investigations into the stereospecific metabolism of phenprocoumon have revealed alternative metabolic routes, particularly for the (R)-enantiomer. A study identified two novel monohydroxylated metabolites, designated M1 and M2, in human plasma and liver microsomal incubations. nih.gov M1 was identified as 2'-hydroxyphenprocoumon, while M2 appeared to be a side-chain-hydroxylated derivative. nih.gov The formation of these novel metabolites is highly stereoselective, showing a clear preponderance of the (R)-enantiomers, and importantly, their creation does not depend on the CYP2C9 genotype. nih.gov This suggests the existence of alternative pathways that reduce phenprocoumon's reliance on the polymorphic CYP2C9 enzyme. nih.gov
Table 1: Identified Metabolites of Phenprocoumon and Involved Pathways
| Metabolite | Parent Compound | Key Metabolic Pathway/Enzyme | Notes |
|---|---|---|---|
| 4'-Hydroxyphenprocoumon | Phenprocoumon | Cytochrome P450 (CYP2C9 has a minor role) | A known monohydroxylated metabolite. nih.gov |
| 6-Hydroxyphenprocoumon | (S)-Phenprocoumon | CYP2C9 | Formation is affected by CYP2C9 genotype. nih.gov |
| 7-Hydroxyphenprocoumon (B12668130) | (S)-Phenprocoumon | CYP2C9 | Formation is affected by CYP2C9 genotype. nih.gov |
| 2'-Hydroxyphenprocoumon (M1) | This compound | Not dependent on CYP2C9 | Novel metabolite formed with high stereoselectivity for the (R)-enantiomer. nih.gov |
| Side-chain-hydroxylated derivative (M2) | This compound | Not dependent on CYP2C9 | Novel metabolite formed with high stereoselectivity for the (R)-enantiomer. nih.gov |
Beyond the primary metabolizing enzymes, in-silico and in-vitro data suggest that a wider range of CYP isoforms may be involved in phenprocoumon's metabolism, including CYP2C8 and CYP2C19. scielo.org.mx The interaction with this broader family of enzymes underscores the complexity of its biochemical processing.
Table 2: Cytochrome P450 (CYP) Enzymes Associated with Phenprocoumon Metabolism
| Enzyme | Role in Metabolism | Reference |
|---|---|---|
| CYP2C9 | Major enzyme for hydroxylation, particularly of the (S)-enantiomer. wikipedia.orgresearchgate.netnih.gov | wikipedia.orgresearchgate.netnih.gov |
| CYP3A4 | A major enzyme involved in hepatic metabolism. wikipedia.orgresearchgate.net | wikipedia.orgresearchgate.net |
| CYP2C19 | Implicated in phenprocoumon metabolism. scielo.org.mx | scielo.org.mx |
| CYP2C8 | Implicated in phenprocoumon metabolism. scielo.org.mx | scielo.org.mx |
| CYP1A2 | Involved in the metabolism of related coumarins. researchgate.net | researchgate.net |
Further exploration of molecular interactions suggests a potential role for drug transporters. Phenprocoumon is listed as a possible substrate or inhibitor of P-glycoprotein (P-gp), an efflux pump that plays a crucial role in drug absorption and distribution. ncats.io Interaction with this transporter represents another biochemical pathway that could influence the pharmacokinetics of the compound.
Additionally, pharmacodynamic interactions highlight how this compound can be affected by substances acting on entirely different biochemical pathways. For instance, selective serotonin (B10506) reuptake inhibitors (SSRIs) can increase the risk of bleeding in patients on phenprocoumon. aerzteblatt.de This occurs because SSRIs inhibit the transport of serotonin into platelets, thereby impairing platelet function through a mechanism completely separate from the vitamin K-dependent clotting cascade. aerzteblatt.de This additive interaction demonstrates how the ultimate effect of phenprocoumon can be modulated by activities in parallel biochemical pathways. nih.gov
Computational Chemistry and Molecular Modeling of R Phenprocoumon
Molecular Docking Studies of (R)-Phenprocoumon with Relevant Enzymes and Receptors
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. globalresearchonline.net This method is crucial for understanding the interactions between this compound and its primary targets, Vitamin K epoxide reductase (VKORC1) and the metabolizing enzyme Cytochrome P450 2C9 (CYP2C9). pharmgkb.orgdrugbank.com
Docking studies have been employed to elucidate the binding modes of this compound within the active sites of VKORC1 and CYP2C9. pharmgkb.org For CYP2C9, it has been shown that the ring-opened anionic form of (S)-phenprocoumon is a major structural form that interacts with the active site. researchgate.net In contrast, the related anticoagulant (S)-warfarin interacts in its ring-closed form. researchgate.net This difference in binding orientation provides a basis for the observed variations in their metabolic profiles. researchgate.netresearchgate.net The active site of CYP2C9 is thought to have at least two key binding sites: a π-stacking site for aromatic rings and an ionic binding site for organic anions. researchgate.netresearchgate.net An additional electrostatic binding site also appears to play a role by interacting with the C2-carbonyl group of the coumarin (B35378) nucleus. researchgate.netresearchgate.net
Molecular docking simulations of phenprocoumon (B610086) with CYP2C9 have successfully reproduced the experimentally observed hydroxylation patterns for several metabolites, including 4'-OH-PPC, 6-OH-PPC, and 7-OH-PPC. scholarena.co However, predicting the formation of 2'-OH-PPC has been challenging due to steric hindrance from amino acid residues such as Val113, Leu365, and Thr301, suggesting that induced fit, where the protein conformation changes upon ligand binding, is a significant factor. scholarena.co
| Enzyme | Key Interacting Residues | Type of Interaction | Predicted Metabolite Formation |
|---|---|---|---|
| CYP2C9 | Val113, Leu365, Thr301 | Steric Hindrance (for 2'-OH), π-stacking, Ionic, Electrostatic | 4'-OH, 6-OH, 7-OH |
| VKORC1 | - | - | - |
The stability of the ligand-receptor complex is a critical factor in determining the efficacy and duration of drug action. The stability of a metal complex is influenced by factors such as the size and charge of the metal ion and the nature of the ligand. biointerfaceresearch.com The formation of a stable complex is a thermodynamic process, and the stability constant (K) is a measure of this stability. numberanalytics.com A higher stability constant corresponds to a more stable complex. numberanalytics.com
In silico studies combining molecular mechanics and quantum mechanics have been used to assess the affinities of phenprocoumon complexes with enzymes like CYP2C9. scholarena.co These studies have shown that the (S)-enantiomer generally fits better into the catalytic site of CYP2C9, which helps to explain why the plasma concentrations of (S)-metabolites are typically lower than those of the (R)-metabolites. scholarena.co The stability of these complexes can be further investigated by calculating the binding free energy, which provides a quantitative measure of the affinity between the ligand and the receptor. numberanalytics.com
Prediction of Binding Modes and Interaction Analysis
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chiral Coumarin Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. frontiersin.orgacs.org These models are valuable tools for predicting the activity of new compounds and for understanding the structural features that are important for activity. nih.gov
For coumarin derivatives, QSAR models have been developed to predict a range of biological activities, including anticoagulant and antioxidant effects. frontiersin.orgnih.gov These models often use descriptors related to lipophilicity, electronic properties, and steric features to correlate with activity. frontiersin.org For example, a QSAR model for MAO-B inhibitors based on 7-benzyloxy derivatives showed that inhibitory potency was highly dependent on the lipophilicity of the substituent on the phenyl ring. frontiersin.org The development of 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), has further enhanced the understanding of the key molecular features responsible for the binding affinity and potency of coumarin derivatives. researchgate.netfrontiersin.org
Molecular Dynamics (MD) Simulations to Elucidate Conformational Dynamics and Binding Events
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time, offering insights into conformational changes and binding events that are not apparent from static models. mdpi.combnl.gov This technique simulates the movement of atoms and molecules based on the forces between them, allowing for the study of protein flexibility and ligand binding pathways. bnl.gov
MD simulations have been used to study the conformational ensembles of warfarin (B611796), a related coumarin anticoagulant, in different solvent environments. researchgate.net These studies have revealed that warfarin exists in a broad conformational ensemble with multiple states due to the torsional flexibility of its side chain. researchgate.net Such dynamic behavior is also expected for this compound and is crucial for understanding its interaction with target proteins. MD simulations can help to explain the induced fit phenomenon observed in docking studies of phenprocoumon with CYP2C9, where the protein structure adapts to accommodate the ligand. scholarena.comdpi.com
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Analysis
Quantum mechanical (QM) calculations, based on solving the Schrödinger equation, provide a fundamental understanding of the electronic structure and reactivity of molecules. numberanalytics.comresearchgate.net These methods can be used to calculate properties such as molecular orbital energies, charge distributions, and reaction energies, offering deep insights into chemical processes. numberanalytics.comgoogle.com
In the context of this compound, QM calculations can be used to analyze its electronic properties and predict its reactivity towards metabolizing enzymes. scholarena.co For instance, Density Functional Theory (DFT) has been used to compute the transition states and equilibrium structures of the coordination complex between the iron-porphyrin moiety of CYP2C9, an activated oxygen species, and the phenprocoumon substrate. scholarena.co These calculations are essential for understanding the mechanism of hydroxylation and for identifying the most likely sites of metabolism. scholarena.co QM methods can also be used to design new molecules with desired electronic properties and reactivity. numberanalytics.com
| QM Method | Application | Key Insights |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of transition states and equilibrium structures in CYP2C9-mediated metabolism. scholarena.co | Provides mechanistic details of hydroxylation reactions and helps predict sites of metabolism. scholarena.co |
| Ab initio methods | Calculation of electronic structure and properties. google.com | Offers high-accuracy predictions of molecular properties to complement experimental data. google.com |
In Silico Prediction of Sites of Metabolism (SoM) for this compound
Predicting the sites of metabolism (SoM) of a drug candidate is a critical step in drug development, as metabolism can significantly affect its efficacy and safety. In silico SoM prediction tools utilize various approaches, including rule-based systems, expert systems, and machine learning models, to identify the most probable sites of metabolic modification. way2drug.comnih.gov
For this compound, which is primarily metabolized by CYP2C9, in silico methods have been used to predict its hydroxylation sites. researchgate.netscholarena.co These predictions are often combined with molecular docking studies to provide a more comprehensive understanding of the metabolic process. researchgate.netscholarena.co For example, docking phenprocoumon into the active site of CYP2C9 has helped to rationalize the observed metabolic profile. scholarena.co While these methods have successfully predicted several major metabolites, challenges remain, particularly in cases involving significant protein flexibility or induced fit. scholarena.co The development of more sophisticated models that can account for these dynamic effects is an active area of research. scholarena.coarxiv.org
Structure Activity Relationship Sar Investigations for R Phenprocoumon
Influence of Stereochemistry on Molecular Activity and Binding Affinity
The spatial arrangement of substituents around the chiral center of phenprocoumon (B610086) significantly impacts its biological activity and binding characteristics. Research has consistently shown that the (S)-enantiomer is the more potent anticoagulant of the two. wikipedia.orgnih.gov
Studies comparing the enantiomers have demonstrated that (S)-phenprocoumon is approximately 1.5 to 2.6 times more potent than (R)-phenprocoumon. nih.gov This difference in potency is observed when comparing the plasma concentrations required to produce the same level of anticoagulant effect. nih.gov In rat studies, the difference is even more pronounced, with (S)-phenprocoumon being 4 to 5 times more potent than the (R)-enantiomer. oup.com The anticoagulant activity of the racemic mixture lies between that of the individual enantiomers. nih.gov
This disparity in activity is linked to stereoselective differences in binding to both the target enzyme, VKORC1, and plasma proteins. (S)-phenprocoumon has been shown to be a more potent inhibitor of VKORC1 than its (R)-counterpart. nih.gov Furthermore, stereoselectivity is evident in the binding to human serum albumin (HSA), the major transport protein in the blood. (S)-phenprocoumon is more highly bound to HSA than this compound. nih.govresearchgate.net This higher binding affinity contributes to a smaller apparent volume of distribution and lower plasma clearance for the (S)-enantiomer compared to the (R)-enantiomer. nih.gov The stereoselective interaction with HSA is also thought to involve allosteric effects, as (S)-phenprocoumon can stereoselectively influence the binding of other drugs, such as benzodiazepines, to the protein. nih.gov
Correlation of Structural Modifications with Differential Enzymatic Metabolism Rates
The metabolism of phenprocoumon is stereoselective and primarily occurs in the liver via hydroxylation by cytochrome P450 (CYP) enzymes, leading to inactive metabolites. nih.govdrugbank.com The primary enzymes involved are CYP2C9 and CYP3A4. nih.govresearchgate.net The orientation of the phenylpropyl group dictates how the molecule fits into the active sites of these enzymes, resulting in different rates and products of metabolism for the (R)- and (S)-enantiomers.
The main metabolic pathway for phenprocoumon is hydroxylation at the 4'-, 6-, and 7-positions of the aromatic rings. nih.govpharmgkb.org For the more potent (S)-enantiomer, metabolism is predominantly driven by CYP2C9. pharmgkb.orgresearchgate.net Specifically, (S)-7-hydroxylation is the most significant metabolic pathway, and its rate is highly dependent on CYP2C9 activity. nih.govresearchgate.net Genetic polymorphisms in the CYP2C9 gene, such as the CYP2C92 and CYP2C93 alleles, can significantly reduce the rate of (S)-7-hydroxylation. researchgate.netfrontiersin.org CYP2C8 also contributes to the formation of (S)-4'-hydroxyphenprocoumon. nih.gov
In contrast, the metabolism of this compound is less dependent on CYP2C9. scielo.org.mxdrugbank.com While CYP2C9 is involved in the 6- and 7-hydroxylation of the (R)-enantiomer, CYP3A4 plays a much more significant role, particularly in the formation of (R)-4'-hydroxyphenprocoumon, where it appears to be the sole catalyzing enzyme. nih.govpharmgkb.org The metabolism of (R)-6- and (R)-7-hydroxyphenprocoumon is shared roughly equally between CYP2C9 and CYP3A4. nih.govpharmgkb.org
SAR of this compound Analogues and Derivatives with Respect to Molecular Target Interactions
The exploration of structure-activity relationships for this compound and its analogues provides critical insights into the molecular requirements for interaction with its target, VKORC1. While the 4-hydroxycoumarin (B602359) core is essential for activity, modifications to other parts of the molecule can significantly alter its inhibitory potency and pharmacokinetic profile. mdpi.comcabidigitallibrary.org
Research into phenprocoumon derivatives aims to develop new anticoagulants with improved properties. ontosight.aiontosight.ai Studies involving the synthesis of various monohydroxylated derivatives, initially for metabolite identification, have laid the groundwork for understanding how substitutions on the aromatic rings affect the molecule's properties. acs.orgacs.org For instance, the position of hydroxylation, as seen in metabolites, impacts activity, with most hydroxylated forms being inactive. nih.gov
A key aspect of the SAR for coumarins is the structural form that interacts with the target enzyme. Comparative studies with warfarin (B611796) and fixed structural mimics of phenprocoumon suggest that the different enantiomers and drugs interact with enzymes in distinct structural states. nih.govcapes.gov.br For example, evidence suggests that the ring-opened anionic form of (S)-phenprocoumon is the primary structure that interacts with the active site of the metabolizing enzyme CYP2C9. nih.govresearchgate.net This is in contrast to (S)-warfarin, which is thought to interact in its ring-closed (cyclic hemiketal) form. nih.gov This difference in the interacting tautomeric form provides a basis for the observed differences in their metabolic profiles. nih.gov
The active site of the target enzyme, VKORC1, accommodates these ligands through specific interactions. While detailed SAR studies specifically for this compound analogues are less common than for its more potent (S)-enantiomer, general principles for 4-hydroxycoumarin derivatives apply. The interaction with VKORC1 is complex, but it is understood that both hydrophobic and potential hydrogen bonding interactions are crucial. acs.org The development of derivatives with modified phenylpropyl side chains or substitutions on the coumarin (B35378) ring is an active area of research to modulate target affinity and selectivity. ontosight.aiontosight.ai For example, introducing groups like benzimidazole (B57391) or benzamide (B126) can alter the compound's interaction with biological targets. ontosight.ai Computational studies, such as docking analyses, are used to predict the binding affinities of new derivatives and guide synthetic efforts toward compounds with potentially superior activity profiles. researchgate.netresearchgate.net
Advanced Analytical Techniques for R Phenprocoumon Enantiomer Characterization in Research
Enantioselective Liquid Chromatography (LC)
Enantioselective liquid chromatography (LC) stands as a primary technique for the separation and quantification of phenprocoumon (B610086) enantiomers. wikipedia.orgnih.gov This is often achieved through the use of chiral stationary phases or chiral mobile phase additives.
Chiral Stationary Phases (CSPs) are the cornerstone of enantioselective LC, enabling the direct separation of enantiomers. wikipedia.org For phenprocoumon, various CSPs have been successfully employed.
One notable example is the use of a Nucleosil-Chiral 2 stationary phase under normal-phase conditions to separate the enantiomers of phenprocoumon. nih.gov Another effective CSP is the Whelk-O1 , which has been utilized in a normal-phase HPLC method for the stereospecific determination of (R)- and (S)-phenprocoumon. capes.gov.brnih.gov Furthermore, a Chira-Grom-2 column has been successfully used for the HPLC separation of phenprocoumon enantiomers under isocratic conditions with a water/acetonitrile/formic acid eluent. nih.gov Protein-based CSPs, such as those using alpha1-acid glycoprotein (B1211001) (AGP), have also demonstrated broad applicability for the resolution of a wide array of drug enantiomers, including those of coumarin-type anticoagulants. chromtech.net.au
Table 1: Examples of Chiral Stationary Phases for Phenprocoumon Enantioseparation
| Chiral Stationary Phase | Chromatographic Mode | Key Findings | Reference(s) |
|---|---|---|---|
| Nucleosil-Chiral 2 | Normal-Phase | Successful separation of phenprocoumon enantiomers. | nih.gov |
| Whelk-O1 | Normal-Phase | Stereospecific determination of R- and S-phenprocoumon. | capes.gov.brnih.gov |
| Chira-Grom-2 | Isocratic | HPLC separation of enantiomers. | nih.gov |
The validation of analytical methods is critical to ensure their accuracy, precision, and reliability for the quantification of (R)-phenprocoumon. nih.gov Validation parameters typically include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.
For instance, an enantioselective LC/MS/MS method for (R)- and (S)-phenprocoumon demonstrated linearity with correlation coefficients between 0.988 and 0.999 for this compound over a concentration range of 62.5 to 1000 ng/mL. nih.gov The LOD for this method was determined to be 12.5 ng/mL. nih.gov Another HPLC method using a Whelk-O1 CSP reported a detection limit of 5 µg/L for both enantiomers. capes.gov.brnih.gov The precision of this method, expressed as the coefficient of variation (C.V.), was less than 5.6% within-day and less than 5.9% between-day for (R)- and (S)-phenprocoumon. nih.gov The accuracy was found to be between 96.5% and 110%. nih.gov
Table 2: Validation Data for an Enantioselective LC/MS/MS Method for Phenprocoumon
| Validation Parameter | This compound | (S)-Phenprocoumon | Reference(s) |
|---|---|---|---|
| Concentration Range | 62.5 - 1000 ng/mL | 62.5 - 1000 ng/mL | nih.gov |
| Correlation Coefficient | 0.988 - 0.999 | 0.989 - 0.999 | nih.gov |
Multi-dimensional chromatography, particularly two-dimensional liquid chromatography (2D-LC), offers enhanced selectivity and resolution for complex samples. researchgate.netmolnar-institute.com An achiral-chiral LC/LC-MS/MS coupling has been developed for the analysis of phenprocoumon and its metabolites. researchgate.netresearchgate.nettext2fa.ir
In this approach, the initial separation of phenprocoumon and its metabolites is performed on an achiral column, such as a C18 reversed-phase column. researchgate.net Specific fractions containing the compounds of interest are then transferred online to a second dimension, which employs a chiral column (e.g., Chira Grom 2) for enantioselective separation. researchgate.nettext2fa.ir This technique, often utilizing a "peak parking" method, allows for the determination of the enantiomeric ratio of the metabolites. researchgate.net A fully validated two-dimensional-enantioselective LC-MS/MS method has been described for the stereospecific quantification of warfarin (B611796), phenprocoumon, and acenocoumarol (B605123) in human plasma. nih.gov
Method Validation for Enantiomeric Purity and Quantification
Capillary Electrophoresis (CE) for Chiral Separations
Capillary electrophoresis (CE) is another powerful technique for the enantioseparation of chiral compounds, offering high efficiency and low sample consumption. text2fa.irresearchgate.netchromatographyonline.com The separation of phenprocoumon enantiomers by CE has been achieved using cyclodextrins (CDs) as chiral selectors. nih.gov
Various CDs, including native α-, β-, and γ-CDs, as well as neutral and charged derivatives, have been investigated. nih.gov Interestingly, a reversal in the migration order of the enantiomers was observed when using heptakis(2,3,6-tri-O-methyl)-β-CD (TM-β-CD) compared to other CDs. nih.gov The use of laser-induced fluorescence (LIF) detection in CE can significantly enhance sensitivity, with a reported limit of detection approximately 20 times lower than that of UV detection. nih.gov The successful application of CE for the analysis of phenprocoumon in urine samples has been demonstrated. nih.gov
Table 3: Chiral Selectors in Capillary Electrophoresis for Phenprocoumon Enantioseparation
| Chiral Selector | Key Observation | Reference(s) |
|---|---|---|
| Various Cyclodextrins | Effective for enantioseparation. | nih.gov |
Advanced Spectroscopic Methods for Stereochemical and Enantiomeric Analysis
While chromatographic and electrophoretic methods are primarily for separation, advanced spectroscopic techniques are crucial for the structural and stereochemical elucidation of the separated enantiomers. wikipedia.orgkcl.ac.uk Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are indispensable. dokumen.pub
Mass spectrometry, particularly when coupled with chiral separation techniques (LC-MS/MS), provides high selectivity and sensitivity for quantification. nih.govki.se The use of a triple-quadrupole MS system in the selected reaction monitoring (SRM) mode allows for precise detection and quantification of (R)- and (S)-phenprocoumon. nih.gov
NMR spectroscopy, including two-dimensional (2D) NMR, is a powerful tool for determining the complete structural assignment of molecules. dokumen.pub While not used for routine enantiomeric quantification in the same way as chromatography, it is vital for the initial characterization and confirmation of the absolute configuration of the enantiomers, often in conjunction with other techniques like X-ray crystallography. dokumen.pub
Future Directions in R Phenprocoumon Academic Research
Development of Novel and More Efficient Enantioselective Synthetic Methodologies
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical research. While methods for producing racemic phenprocoumon (B610086) are established, the development of highly efficient and scalable enantioselective syntheses for (R)-phenprocoumon remains a significant research objective. Future work in this area is expected to move beyond classical resolution techniques, which are inherently limited to a 50% maximum yield, toward more sophisticated asymmetric strategies. york.ac.uk
Key research thrusts will likely include:
Organocatalytic Asymmetric Synthesis: The use of small, chiral organic molecules as catalysts has revolutionized asymmetric synthesis. Researchers are expected to explore various organocatalytic approaches for the synthesis of this compound. This includes the asymmetric Michael addition of 4-hydroxycoumarin (B602359) to α,β-unsaturated precursors, a reaction type for which numerous effective organocatalysts have been developed for related compounds like warfarin (B611796). beilstein-journals.orgcolab.wssemanticscholar.org The development of novel chiral primary amines, diamines, or bifunctional catalysts like squaramides and thioureas could provide high yields and excellent enantiomeric excesses (ee). semanticscholar.org
Transition-Metal Catalysis: Chiral transition-metal complexes offer another powerful avenue for enantioselective synthesis. Future investigations may focus on developing novel rhodium or nickel-based chiral catalysts for the conjugate addition reactions that form the core of the phenprocoumon structure. colab.ws These methods could offer different substrate scopes and selectivities compared to organocatalysis.
Biocatalysis: The use of enzymes to perform stereoselective transformations is a growing area of interest due to its potential for high selectivity and environmentally benign reaction conditions. Research into identifying or engineering enzymes that can selectively synthesize the (R)-enantiomer of phenprocoumon could provide a highly efficient and sustainable manufacturing process.
Flow Chemistry and Process Optimization: Integrating enantioselective catalytic systems into continuous flow reactors could enable safer, more scalable, and highly controlled production of this compound. This approach allows for precise control over reaction parameters, potentially improving both yield and enantioselectivity.
Efficient synthetic routes are crucial not only for the potential production of this compound as a single-enantiomer drug but also for providing the necessary material for in-depth biological and pharmacological studies. researchgate.net
Deeper Mechanistic Understanding of Stereoselective Molecular Interactions at Atomic Resolution
While it is known that phenprocoumon enantiomers are metabolized differently and may bind with varying affinities to plasma proteins and their therapeutic target, a detailed, atomic-level picture of these interactions is still lacking. researchgate.netnih.gov Future research must aim to elucidate the precise three-dimensional structures of this compound in complex with key biological macromolecules.
Areas of focus will include:
Target Enzyme Interactions: The primary target of phenprocoumon is the vitamin K epoxide reductase (VKOR) complex. drugbank.com High-resolution structural studies, such as X-ray crystallography or cryo-electron microscopy (cryo-EM), of this compound bound to human VKORC1 are a critical goal. Such studies would reveal the specific amino acid residues involved in binding, the orientation of the (R)-enantiomer in the active site, and the conformational changes induced upon binding. This would provide a definitive explanation for the observed differences in potency between the enantiomers. ashpublications.org
Metabolizing Enzyme Interactions: this compound is metabolized by cytochrome P450 enzymes, primarily CYP2C9 and CYP3A4. researchgate.netwikipedia.org Determining the crystal structure of this compound bound to the active site of these enzymes would clarify the basis for its stereoselective metabolism. This knowledge is fundamental to understanding its pharmacokinetic profile and potential for drug-drug interactions. researchgate.net
Plasma Protein Binding: Phenprocoumon is highly bound to human serum albumin (HSA). nih.gov Studies have shown that the enantiomers exhibit different binding characteristics. researchgate.netcapes.gov.br High-resolution structural analysis of the this compound-HSA complex would identify the specific binding pocket and the intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that govern this interaction, providing insight into its distribution and bioavailability. nih.gov
Achieving this atomic-level understanding will require the production of stable protein-ligand complexes suitable for structural biology techniques, a significant but essential undertaking.
Integration of Advanced Computational Modeling for Predictive Chiral Recognition
In parallel with experimental work, advanced computational modeling is set to become an indispensable tool for predicting and understanding the chiral recognition of this compound. taylorfrancis.com These in silico approaches can provide profound insights into the dynamics and energetics of molecular interactions, guiding experimental design and saving significant resources.
Future computational research will likely involve:
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound interacting with its biological targets over time. These simulations can reveal the pathways of binding and unbinding, the flexibility of the binding pocket, and the role of solvent molecules in the interaction. ashpublications.orgrsc.org This approach can help explain why (S)- and this compound interact differently with the active site of CYP2C9, for instance. researchgate.net
Quantum Mechanics/Molecular Mechanics (QM/MM): QM/MM methods allow for a highly accurate calculation of the electronic structure of the ligand and the key residues in a binding site, while the rest of the protein is treated with more computationally efficient molecular mechanics. This is particularly useful for studying enzymatic reactions, such as the hydroxylation of this compound by CYP enzymes, or for precisely calculating binding energies.
Pharmacophore and QSAR Modeling: By developing three-dimensional pharmacophore models based on the known interactions of this compound, researchers can create predictive tools for chiral recognition. biorxiv.org Quantitative Structure-Activity Relationship (QSAR) models can be built to correlate the structural features of this compound and its analogues with their binding affinity or metabolic stability, aiding in the design of new derivatives with desired properties. researchgate.net
Machine Learning Algorithms: Modern machine learning and artificial intelligence can be trained on existing experimental and computational data to develop predictive models for chiral recognition with even greater accuracy. mdpi.com These models could potentially predict how novel, related compounds will interact with biological targets.
The synergy between these computational techniques and experimental validation will accelerate the understanding of the stereospecific behavior of this compound. nih.gov
Design and Synthesis of Stereospecific Molecular Probes for Biochemical Pathway Elucidation
To fully understand the biological journey of this compound, researchers need tools to track its localization, metabolism, and target engagement within living systems. The design and synthesis of stereospecific molecular probes derived from this compound represents a key future direction. These probes are versions of the parent molecule modified with a reporter tag, such as a fluorescent group, a photo-affinity label, or an isotopically enriched atom.
Priorities in this area include:
Fluorescent Probes: Synthesizing an this compound analogue with an attached fluorophore would allow for direct visualization of its subcellular distribution using advanced microscopy techniques. This could help determine its concentration in specific organelles where its target enzymes reside.
Photo-affinity Labels: Incorporating a photo-reactive group (like an azide) into the structure of this compound would enable photo-affinity labeling experiments. nih.gov Upon photoactivation, the probe would form a covalent bond with its binding partners, allowing for their identification and characterization using proteomics techniques. This could uncover previously unknown off-target interactions.
Isotopically Labeled Probes: The synthesis of this compound with stable isotopes (e.g., ¹³C, ¹⁵N, ²H) is crucial for metabolic studies using mass spectrometry. These labeled compounds allow for unambiguous tracking of the parent compound and its metabolites in complex biological samples, providing a clear picture of its metabolic fate. researchgate.net
Probes for Target Engagement: Developing probes that, for example, change their fluorescent properties upon binding to VKOR could provide a real-time readout of target engagement in living cells. pnas.orgnih.gov
The creation of these sophisticated chemical tools, based on efficient enantioselective syntheses, will be instrumental in unraveling the complete biochemical and pharmacological pathways specific to the (R)-enantiomer of phenprocoumon. nih.gov
Q & A
Q. What factors significantly influence (R)-Phenprocoumon dosing requirements, and how are these variables identified in clinical studies?
Methodological Answer: Key factors include genetic polymorphisms (e.g., VKORC1 and CYP2C9 variants), age, and anthropometric parameters (e.g., height). These are identified through multivariate regression models that isolate covariates explaining dose variability. For example, VKORC1 genotypes alone account for ~38% of dose variability, while combining genetic and non-genetic factors (age, height) explains ~48.6% . Dose prediction formulas often integrate these variables (e.g., √dose = 0.460 + 0.238(VKORC1 genotype) + 0.007(height) - 0.004(age)) .
Q. How can researchers design a robust pharmacokinetic study for this compound using the PICO framework?
Methodological Answer: Apply the PICO framework:
- P opulation: Patients on stable anticoagulation therapy (e.g., target INR 2.0–3.0 for ≥3 consecutive visits) .
- I ntervention: Genetic profiling (e.g., VKORC1, CYP2C9) or non-genetic factors (age, BMI).
- C omparison: Dose requirements or plasma concentrations between genotype subgroups.
- O utcome: Daily maintenance dose variability or phenprocoumon plasma concentration. This structure ensures focused hypothesis testing and comparability with prior studies .
Q. What are common methodologies for measuring this compound plasma concentrations, and how are confounding variables controlled?
Methodological Answer: Blood samples are collected in citrate tubes for INR and plasma concentration analysis via HPLC or LC-MS. Confounders like BMI, alcohol habits, and concomitant medications are controlled using multivariate regression. For instance, alcohol consumption and BMI negatively correlate with phenprocoumon concentrations (r=-0.259 and r=-0.252, respectively) and are included as covariates .
Advanced Research Questions
Q. How can contradictory findings in this compound pharmacogenetic studies be resolved?
Methodological Answer: Contradictions (e.g., non-significant effects of CYP4F2 or CALU variants ) require sensitivity analyses and stratification by population subgroups. For example, pediatric studies show age explains 80.4% of dose variability, overshadowing genetic effects . Meta-analyses pooling data from diverse cohorts (e.g., EU-PACT trial ) can clarify context-dependent genetic contributions.
Q. What statistical approaches optimize the integration of genetic and non-genetic data in this compound dosing algorithms?
Methodological Answer: Use multiple linear regression with backward elimination to retain significant predictors (e.g., VKORC1, age, height). Transform variables (e.g., square root of dose) to improve model fit. Validation via Passing-Bablok regression ensures algorithm robustness (r=0.701 between actual and predicted doses ). Machine learning models (e.g., random forests) may further capture non-linear interactions in heterogeneous cohorts.
Q. How do comparative studies evaluate the clinical utility of genotype-guided vs. clinical algorithms for this compound dosing?
Methodological Answer: Compare time-in-therapeutic-range (TTR) metrics between approaches. For example, genotype-guided algorithms improve TTR by 2.5–3.4% over clinical algorithms, though differences may lack statistical significance . Power calculations should predefine sample sizes to detect clinically relevant TTR differences (e.g., ≥5%), and propensity scoring can adjust for baseline covariates.
Q. What ethical and practical considerations arise when recruiting pediatric populations for this compound studies?
Methodological Answer: Obtain dual consent (parent/guardian + adolescent assent) and ensure minimal blood draw volumes. Stratify by age subgroups (e.g., infants vs. adolescents) due to developmental pharmacokinetic differences. Use non-invasive INR monitoring devices where possible .
Methodological Frameworks
How can the FINER criteria improve the formulation of this compound research questions?
Methodological Answer: Apply FINER:
- F easible: Ensure access to genotyped cohorts or biorepositories.
- I nteresting: Address gaps (e.g., limited pediatric data ).
- N ovel: Explore understudied SNPs (e.g., EPHX1, PROC ).
- E thical: Adhere to protocols for vulnerable populations (e.g., elderly ).
- R elevant: Align with clinical needs (e.g., reducing bleeding/thrombosis risks). This framework prioritizes actionable and impactful studies .
Data Analysis & Interpretation
Q. How should researchers handle outliers in this compound pharmacokinetic datasets?
Methodological Answer: Use Tukey’s fences (1.5×IQR) to identify outliers. Investigate biological causes (e.g., non-adherence, drug interactions) before exclusion. Sensitivity analyses comparing results with/without outliers ensure findings are robust .
Q. What strategies enhance the reproducibility of this compound studies across diverse populations?
Methodological Answer: Publish raw data (e.g., genotype frequencies, dosing formulas) and predefine analysis plans. Use CONSORT or STROBE checklists for reporting. Cross-validate models in external cohorts (e.g., EU-PACT trial ) to assess generalizability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
